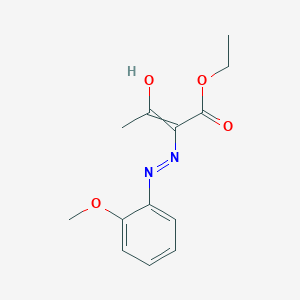
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride is a heterocyclic compound with the molecular formula C10H19ClN2S. This compound is known for its unique structure, which includes an imidazolidine ring substituted with allyl and tetramethyl groups, as well as a thione group. It is primarily used in research and industrial applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of allylamine with 2,2,5,5-tetramethylimidazolidine-4-thione in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride involves its interaction with specific molecular targets. The thione group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Allyl-2,2,4,4-tetramethylimidazolidine-5-thione hydrochloride
- 2-Allyl-2,5,5-trimethylimidazolidine-4-thione hydrochloride
- 1-Allyl-2,2,5,5-tetramethylimidazolidine-4-one hydrochloride
Uniqueness
1-Allyl-2,2,5,5-tetramethylimidazolidine-4-thione hydrochloride is unique due to its specific substitution pattern and the presence of the thione group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the allyl group also allows for further functionalization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
7145-39-3 |
|---|---|
Formule moléculaire |
C10H19ClN2S |
Poids moléculaire |
234.79 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1-prop-2-enylimidazolidine-4-thione;hydrochloride |
InChI |
InChI=1S/C10H18N2S.ClH/c1-6-7-12-9(2,3)8(13)11-10(12,4)5;/h6H,1,7H2,2-5H3,(H,11,13);1H |
Clé InChI |
SAKZEAFPRMOPDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=S)NC(N1CC=C)(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


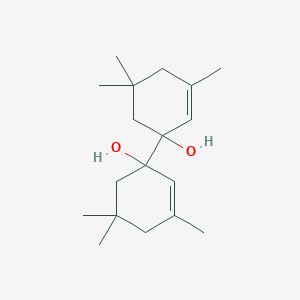
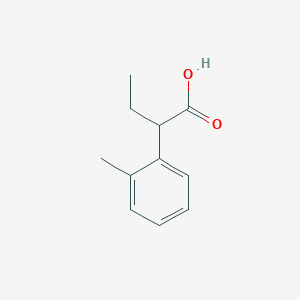
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)
![(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B11967504.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)
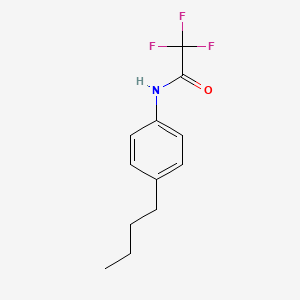

![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11967531.png)
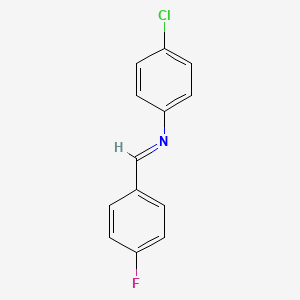
![6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11967536.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)
